Tarloxotinib bromide (T) is a hypoxia-activated prodrug specifically designed for targeted cancer therapy. [, ] It serves as a precursor to a potent, irreversible epidermal growth factor receptor (EGFR) / human epidermal growth factor receptor 2 (HER2) tyrosine kinase inhibitor, known as T-TKI. [, ] Tarloxotinib bromide's significance in scientific research stems from its ability to exploit the hypoxic microenvironment often found in solid tumors, allowing for localized activation and increased drug efficacy while potentially minimizing systemic toxicity. [, , ]
Hypoxia-Specific Activation: The prodrug remains largely inactive under normal oxygen conditions. [, ] Upon entering the hypoxic regions characteristic of many solid tumors, Tarloxotinib bromide undergoes bioreduction, leading to the release of the active T-TKI. [, ] This targeted activation within the tumor microenvironment aims to enhance therapeutic efficacy while minimizing off-target effects.
EGFR/HER2 Inhibition: The released T-TKI acts as a potent, irreversible inhibitor of both EGFR and HER2 tyrosine kinases. [, ] These receptor tyrosine kinases play crucial roles in cell signaling pathways associated with cell growth, proliferation, and survival. [] By inhibiting EGFR/HER2 signaling, T-TKI aims to suppress tumor growth and progression.
Squamous Cell Carcinoma of the Head and Neck (SCCHN) and Skin (SCCS): In preclinical models of SCCHN and SCCS, Tarloxotinib bromide demonstrated superior efficacy compared to cetuximab and afatinib, respectively. [] Treatment with Tarloxotinib bromide resulted in a 100% response rate and superior pharmacodynamic effects on EGFR target modulation in both models. [] These findings highlight its potential as a treatment option for these aggressive cancers.
Non-Small Cell Lung Cancer (NSCLC): Tarloxotinib bromide demonstrated potent inhibition of wild-type (WT) EGFR signaling in vitro, surpassing the activity of erlotinib, afatinib, and AZD9291. [] In vivo studies using NSCLC xenograft models (A431, H125, H1648) showed tumor regression and durable inhibition of WT EGFR phosphorylation with clinically relevant doses of Tarloxotinib bromide. [] These findings suggest its potential for treating NSCLC, particularly in cases where WT EGFR signaling contributes to resistance mechanisms.
Phase 2 Clinical Trial in SCCHN and SCCS (NCT02449681): This trial investigated the efficacy and safety of Tarloxotinib bromide in patients with recurrent or metastatic SCCHN or SCCS. [, ] While the detailed results are not provided in the abstracts, the trial underscores the interest in Tarloxotinib bromide as a potential therapeutic option for these challenging cancers.
Phase 2 Clinical Trial in EGFR Mutant, T790M-Negative NSCLC (NCT02454842): This trial evaluated Tarloxotinib bromide in patients with EGFR-mutant, T790M-negative NSCLC who progressed on previous EGFR tyrosine kinase inhibitor (TKI) therapy. [] The trial aimed to explore its potential in addressing resistance mechanisms associated with WT EGFR signaling in this patient population. []
Use of 18F-HX4 PET/CT for Tumor Hypoxia Assessment: Researchers explored the use of 18F-HX4 PET/CT imaging to estimate tumor hypoxia in patients enrolled in Phase 2 trials of Tarloxotinib bromide for advanced NSCLC and SCCHN. [] This research highlights the importance of understanding tumor hypoxia and its potential role in guiding treatment decisions.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6